molecular formula C11H17N B8785062 2,2-Dimethyl-3-phenylpropan-1-amine CAS No. 95141-79-0

2,2-Dimethyl-3-phenylpropan-1-amine

Cat. No.: B8785062
CAS No.: 95141-79-0
M. Wt: 163.26 g/mol
InChI Key: HINKSSFMJHIJOU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-phenylpropan-1-amine (CAS No. 95141-78-9) is a branched aliphatic amine featuring a dimethyl group at the C2 position, a phenyl group at C3, and a primary amine at C1 (Figure 1). Its hydrochloride salt form is commonly utilized for enhanced stability and solubility in research applications . The molecular formula is C₁₁H₁₈ClN (molecular weight: 199.72 g/mol), with a SMILES string of CC(C)(CC1=CC=CC=C1)CN.Cl . Key spectral data include:

  • ¹H NMR (DMSO-d₆): Signals at δ 1.41 (t, 3H), 4.03 (s, 3H), and 4.2 (q, 2H), consistent with alkyl and aromatic protons .
  • ¹³C NMR: Peaks at δ 26.7 (CH₃), 48.4 (C-N), and 127.6–148.9 (aromatic carbons) .

This compound is commercially available through suppliers such as Ambeed, Inc. and LGC Standards, primarily for use in medicinal chemistry and material science research .

Properties

CAS No.

95141-79-0

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2,2-dimethyl-3-phenylpropan-1-amine

InChI

InChI=1S/C11H17N/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3

InChI Key

HINKSSFMJHIJOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)CN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amines

Compound Name Molecular Formula Substituents Key Applications/Findings Reference
2,2-Dimethyl-3-phenylpropan-1-amine C₁₁H₁₈ClN C2: Dimethyl; C3: Phenyl Research intermediate; hydrochloride salt form
N,N-Dimethyl-2-phenylpropan-1-amine (NN-DMPPA) C₁₁H₁₇N C1: N,N-Dimethyl; C2: Phenyl Designer stimulant detected in athlete urine and supplements
1-Phenylpropan-2-amine C₉H₁₃N C1: Primary amine; C2: Phenyl API building block (e.g., amphetamine derivatives)
2-Phenylprop-2-en-1-amine C₉H₁₁N C2: Allylic amine; C3: Phenyl Precursor for unsaturated amine derivatives
N,N-Dimethyl-2,2-diphenylpropan-1-amine C₁₇H₂₁N C2: Diphenyl; C1: N,N-Dimethyl NMR δ 7.29–7.13 (aromatic), 3.02 (s, 1H)
1-(3-Fluoro-4-methylphenyl)-3-phenylpropan-1-amine C₁₆H₁₈FN C3: Phenyl; C1: Fluoro-methylphenyl Specialty chemical with potential CNS activity

Key Observations:

  • Branching Effects : The C2 dimethyl group in this compound increases steric hindrance compared to linear analogs like 1-phenylpropan-2-amine, likely reducing metabolic oxidation rates .
  • Aromatic Substitution: Fluorination (e.g., 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine) enhances lipophilicity and bioavailability compared to non-halogenated analogs .
  • N-Alkylation: N,N-Dimethylation (as in NN-DMPPA) confers stimulant properties by mimicking endogenous catecholamines, a feature absent in the primary amine form of the target compound .

Key Insights:

  • The target compound’s synthesis is streamlined for commercial production, whereas NN-DMPPA’s illicit synthesis involves reductive amination under non-optimized conditions .
  • CDI/DMAP-mediated coupling (used for 3,3-diphenylpropan-1-amine) offers a versatile route for aryl-substituted amines but requires stringent temperature control .

Pharmacological and Regulatory Considerations

  • NN-DMPPA : Classified as a WADA-prohibited stimulant due to structural similarity to phenethylamines. Detected in supplements at 121.7 µg/g alongside β-methylphenethylamine .
  • 1-Phenylpropan-2-amine : A controlled substance precursor in multiple jurisdictions due to its role in amphetamine synthesis .

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